

In-depth Technical Guide: The Chemical Structure and Stereochemistry of Ditrisarubicin A

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Compound of Interest

Compound Name: *Ditrisarubicin A*

Cat. No.: *B15566077*

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Ditrisarubicin A is an antitumor antibiotic belonging to the anthracycline class of natural products.^[1] This guide provides a detailed overview of its chemical structure and stereochemistry, based on available scientific literature. Due to the limited access to the full text of the original 1983 publication by Uchida et al., which first described **Ditrisarubicin A**, this guide relies on the information available in the abstract and citations of this key paper.

Physicochemical Properties

While the complete physicochemical data for **Ditrisarubicin A** is not available in the public domain without the full primary literature, some general properties can be inferred from its classification as an anthracycline. These compounds are typically crystalline solids and possess characteristic UV-Visible absorption spectra due to their quinone chromophore. The stereochemistry of the molecule, particularly the chiral centers in the sugar moieties and the aglycone, would result in optical activity, a property that can be measured using a polarimeter.^[1]

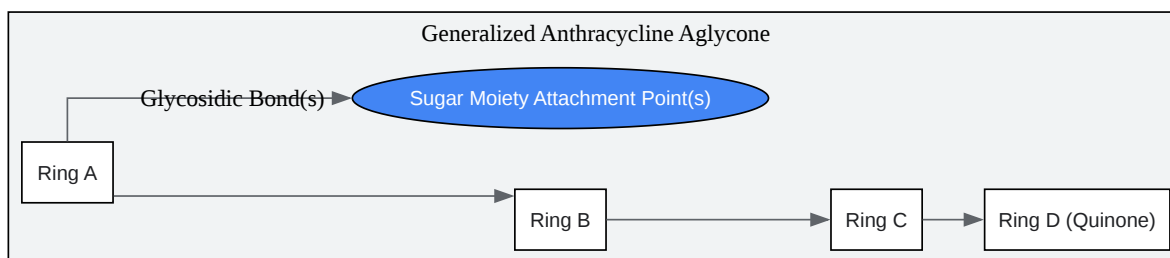
Chemical Structure

The definitive chemical structure and stereochemistry of **Ditrisarubicin A** were determined by Uchida and his colleagues in 1983.^[1] Anthracyclines are characterized by a tetracyclic aglycone, a planar system of four fused rings, attached to one or more sugar moieties. The

specific arrangement and identity of these sugar units, as well as the substitution pattern on the aglycone, define the individual members of this class.

Without access to the original publication, a detailed breakdown of the spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy) that led to the structural elucidation of **Ditrisarubicin A** cannot be provided. However, the initial report indicates that these techniques were instrumental in determining its structure.[1]

The following diagram represents a generalized structure of an anthracycline core, to which the specific sugar residues and functional groups of **Ditrisarubicin A** would be attached.



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Caption: Generalized structure of an anthracycline aglycone, the core of **Ditrisarubicin A**.

Stereochemistry

The stereochemistry of **Ditrisarubicin A** is a critical aspect of its molecular architecture and biological activity. The abstract of the foundational paper by Uchida et al. mentions "Optical Rotation," indicating that the molecule is chiral and optically active.[1] Anthracyclines typically contain multiple stereocenters within both the aglycone and the sugar components. The precise spatial arrangement of substituents at these chiral centers is crucial for the molecule's interaction with its biological targets, such as DNA and topoisomerase enzymes.

Experimental Protocols

The detailed experimental protocols for the isolation and purification of **Ditrisarubicin A** from the producing organism, *Streptomyces cyaneus*, as well as the methodologies for its structural elucidation, are contained within the 1983 article by Uchida et al. Regrettably, this information is not accessible in the publicly available abstracts and citations. The isolation process for natural products of this type generally involves fermentation of the producing microorganism, followed by extraction of the active compounds from the culture broth and mycelium. Subsequent purification steps typically employ various chromatographic techniques to isolate the pure compound.

The structural elucidation would have involved a combination of spectroscopic methods:

- Mass Spectrometry: To determine the molecular weight and elemental formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To map the carbon-hydrogen framework and establish the connectivity of atoms.
- UV-Visible Spectroscopy: To characterize the chromophoric system.
- Optical Rotation Measurement: To determine the chiroptical properties.

Data Summary

Comprehensive quantitative data for **Ditrisarubicin A** is not available in the absence of the full primary research article. The following tables are placeholders that would be populated with the specific data from the original publication.

Table 1: Physicochemical Properties of **Ditrisarubicin A**

| Property | Value |
|---|--------------------|
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Melting Point | Data not available |
| Optical Rotation ([α]D) | Data not available |
| UV/Vis λ_{max} (solvent) | Data not available |

Table 2: Spectroscopic Data for **Ditrisarubicin A**

| Technique | Key Signals/Features |
|-------------------------|----------------------|
| ^1H NMR | Data not available |
| ^{13}C NMR | Data not available |
| Mass Spec (m/z) | Data not available |
| IR (cm^{-1}) | Data not available |

Conclusion

Ditrisarubicin A, a member of the anthracycline family of antibiotics, possesses a complex chemical structure and defined stereochemistry that are fundamental to its antitumor properties. While the foundational work by Uchida and colleagues in 1983 laid the groundwork for understanding this molecule, a comprehensive contemporary analysis is limited by the accessibility of the full experimental data. Further research and the availability of the original publication are necessary for a complete and in-depth technical overview of **Ditrisarubicin A**.

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References

- 1. New antitumor antibiotics, ditrisarubicins A, B and C [pubmed.ncbi.nlm.nih.gov]
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